molecular formula C26H27N3O4S2 B2505555 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 920473-97-8

2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2505555
CAS No.: 920473-97-8
M. Wt: 509.64
InChI Key: MICWBVTWFKUEHL-UHFFFAOYSA-N
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Description

2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are helpful in developing new useful derivatives .

    Mode of action

    The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

    Biochemical pathways

    Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Analysis

Biochemical Properties

2-(4-(Indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, facilitating its involvement in diverse biochemical pathways. It interacts with enzymes such as kinases and proteases, modulating their activity and influencing cellular processes .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific receptors and enzymes can lead to changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s indole moiety allows it to interact with various receptors and enzymes, modulating their activity and influencing downstream signaling pathways. This can result in altered cellular responses and physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s indole moiety plays a crucial role in its metabolic activity, allowing it to participate in diverse biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

Properties

IUPAC Name

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-27-25(31)23-20-8-3-2-4-10-22(20)34-26(23)28-24(30)18-11-13-19(14-12-18)35(32,33)29-16-15-17-7-5-6-9-21(17)29/h5-7,9,11-14H,2-4,8,10,15-16H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICWBVTWFKUEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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